

A Technical Guide to the Biological Activity of Pyrimidine-5-Carboxamide Compounds

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Compound of Interest

Compound Name: *2,4-Dihydroxypyrimidine-5-carboxamide*

CAS No.: *1074-97-1*

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Abstract

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.^{[1][2]} The strategic incorporation of a carboxamide moiety at the 5-position has given rise to the pyrimidine-5-carboxamide core, a "privileged scaffold" demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the diverse therapeutic applications of these compounds, from kinase inhibition in oncology to the modulation of inflammatory pathways and antimicrobial action. The narrative emphasizes the mechanistic underpinnings of their activity, supported by detailed experimental protocols, quantitative data, and visual diagrams of key signaling pathways to provide a comprehensive resource for the field.

Introduction: The Pyrimidine-5-Carboxamide Scaffold - A Versatile Motif for Target Engagement

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis for nucleobases like cytosine, thymine, and uracil.[3][4] In drug discovery, its derivatives are prized for their ability to mimic these natural structures and interact with a wide array of biological targets.

The addition of a carboxamide group (-CONH₂) at the 5-position is a critical design element that significantly enhances the therapeutic potential of the pyrimidine core. This functional group is an excellent hydrogen bond donor and acceptor, allowing it to form strong, specific interactions with amino acid residues in the active sites of enzymes and receptors. For instance, in kinase inhibition, the 5-carboxamide has been shown to engage key residues in the hinge region of the ATP-binding pocket, leading to a substantial improvement in potency and selectivity compared to unsubstituted pyrimidines.[5] This ability to anchor the molecule to its target provides a stable foundation for developing highly specific inhibitors across various disease areas, including cancer, inflammation, infectious diseases, and metabolic disorders.[1][2][6]

Chapter 1: Anticancer Activity - A Multi-pronged Approach to Oncology

Pyrimidine-5-carboxamide derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[7]

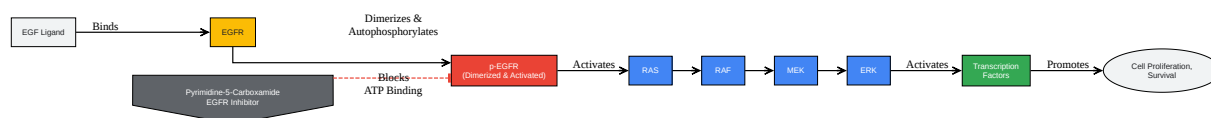
Mechanism 1: Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. The pyrimidine-5-carboxamide scaffold is particularly effective at targeting the ATP-binding site of these enzymes.

- Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, and its inhibition is a promising strategy in cancer immunotherapy.[5][8] Diaminopyrimidine carboxamides have been developed as potent and selective HPK1 inhibitors. The carboxamide moiety is essential for this activity, forming a crucial hydrogen bond with Glu92 in the kinase hinge region, which improves potency by over 100-fold.[5] Inhibition of HPK1 enhances T-cell activation and cytokine production (e.g., IL-2), thereby stimulating an anti-tumor immune response.[5][8]

- **Epidermal Growth Factor Receptor (EGFR):** EGFR is a tyrosine kinase that, when overactive, drives cell proliferation in many cancers. Pyrimidine-5-carbonitrile derivatives (a closely related class) have been designed as dual inhibitors of EGFR and COX-2, another key target in cancer and inflammation.[9][10] These compounds show potent cytotoxic activity against various cancer cell lines and can induce apoptosis.[9][10]
- **Aurora Kinases:** These are serine/threonine kinases essential for cell division. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Pyrimidine-based derivatives have been successfully designed to inhibit Aurora A kinase, resulting in the reduction of oncogenic proteins like cMYC and MYCN.[11]

Signaling Pathway: Simplified EGFR Signaling



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Caption: EGFR signaling pathway and the inhibitory action of pyrimidine compounds.

Table 1: Representative Kinase Inhibitory Activity

Compound Class	Target Kinase	IC50	Cell Line / Assay Type	Reference
Diaminopyrimidine Carboxamide	HPK1	64 nM	TR-FRET Biochemical Assay	[5]
Pyrimidine-5-carbonitrile	EGFR	0.87-5.27 μ M	HepG2, A549, MCF-7 cell lines	[10]
Pyrimidine-5-carbonitrile	COX-2	1.03-1.71 μ M	In vitro enzyme assay	[12]

| Pyrimidine Derivative | Aurora A | < 200 nM | SCLC cell proliferation |[11] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 of a pyrimidine-5-carboxamide compound against a target kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase activity depletes ATP. Inhibition of the kinase results in less ATP being consumed. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.

Materials:

- Recombinant human kinase (e.g., EGFR, HPK1)
- Kinase-specific substrate peptide
- Kinase buffer (containing MgCl₂, DTT, etc.)
- ATP solution (at a concentration near the K_m for the target kinase)
- Test compound (pyrimidine-5-carboxamide) stock solution in DMSO

- Positive control inhibitor (e.g., Staurosporine)
- Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
- White, opaque 96-well or 384-well plates
- Multichannel pipette
- Luminometer

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. Further dilute these into the kinase buffer to the desired final assay concentrations (ensure final DMSO concentration is $\leq 1\%$).
- **Reaction Setup:**
 - To each well of the microplate, add 5 μL of the diluted test compound or control (DMSO for no inhibition, positive control inhibitor for maximum inhibition).
 - Add 10 μL of a kinase/substrate mixture (pre-diluted in kinase buffer).
 - Initiate the kinase reaction by adding 10 μL of ATP solution. The final volume is 25 μL .
- **Incubation:** Incubate the plate at room temperature (or 30°C, depending on the kinase) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" control).
- **Signal Detection:**
 - Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
 - Add 25 μL of the Kinase-Glo® reagent to each well.
 - Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Convert raw luminescence units (RLU) to percent inhibition relative to controls: %
$$\text{Inhibition} = 100 * (1 - (\text{RLU_compound} - \text{RLU_pos_ctrl}) / (\text{RLU_dms_ctrl} - \text{RLU_pos_ctrl}))$$
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

- Z'-factor: Calculate the Z'-factor for the assay plate using the positive and negative controls to ensure the assay is robust and suitable for screening ($Z' > 0.5$ is considered excellent).
- ATP Consumption: The "no inhibitor" control should consume between 10-30% of the initial ATP to ensure the reaction is sensitive to inhibition.

Chapter 2: Anti-inflammatory Activity

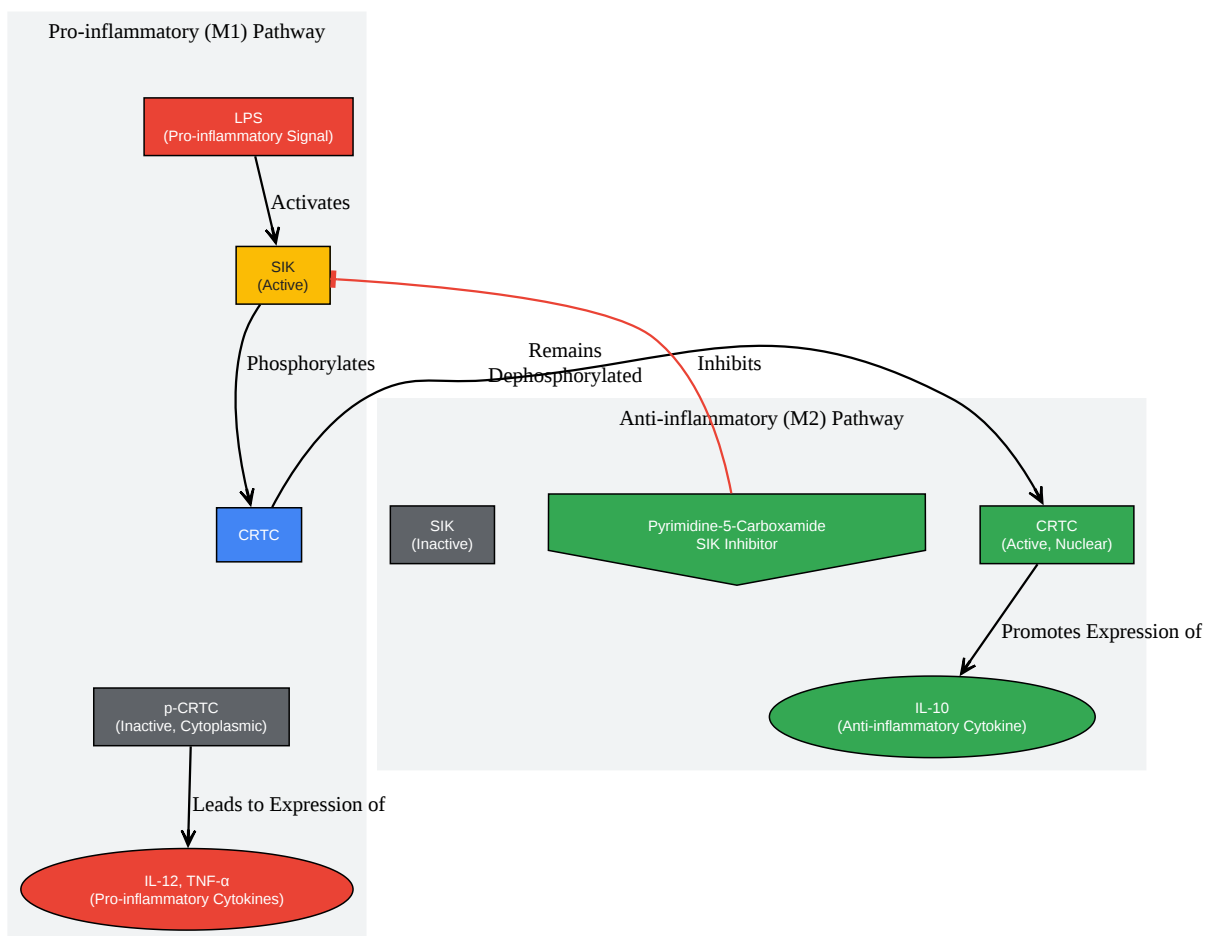
Chronic inflammation underlies numerous diseases. Pyrimidine-5-carboxamides have been developed as potent anti-inflammatory agents by modulating key signaling nodes that control the immune response.

Mechanism: Targeting Salt-Inducible Kinases (SIKs)

SIKs are crucial regulators of inflammation, particularly in macrophages.^[13] They act as molecular switches that can influence the polarization of macrophages between a pro-inflammatory (M1) state and an anti-inflammatory (M2) state. By inhibiting SIKs, pyrimidine-5-carboxamide derivatives can promote an anti-inflammatory phenotype.

Mechanism research has shown that potent SIK inhibitors derived from this scaffold can significantly up-regulate the expression of the anti-inflammatory cytokine IL-10 while reducing the expression of the pro-inflammatory cytokine IL-12 in macrophages.^[13] This modulation of cytokine balance is a highly sought-after therapeutic effect for treating inflammatory conditions like Inflammatory Bowel Disease (IBD).^[13]

Signaling Pathway: SIK Inhibition in Macrophage Polarization



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Caption: SIK inhibition by pyrimidine-5-carboxamides shifts cytokine balance.

Chapter 3: Antimicrobial and Antiviral Activity

The versatility of the pyrimidine-5-carboxamide scaffold extends to combating infectious diseases through both direct and indirect mechanisms.

Antimicrobial Activity

Various derivatives incorporating this core have demonstrated significant antibacterial and antifungal activity.[6][14] The mechanism often involves the inhibition of essential bacterial processes. For example, some triazolopyrimidine carboxamide derivatives have been shown to target cell-wall biosynthesis in bacteria.[15]

Table 2: Representative Antimicrobial Activity (MIC)

Compound Class	Organism	MIC ($\mu\text{g/mL}$)	Reference
Thiazolo[5,4-d]pyrimidines	<i>S. aureus</i>	10 - 250	[14]
Thiazolo[5,4-d]pyrimidines	<i>S. pyogenes</i>	10 - 500	[14]

| Triazolo[1,5-a]pyrimidines | Gram-positive bacteria | 0.25 - 2.0 [[15] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism in a liquid medium.

Materials:

- Test compound stock solution in DMSO.
- Bacterial strain (e.g., *Staphylococcus aureus* ATCC 25923).

- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Sterile 96-well microtiter plates.
- Bacterial inoculum standardized to $\sim 5 \times 10^5$ CFU/mL.
- Positive control antibiotic (e.g., Ampicillin).
- Negative control (broth only) and growth control (broth + inoculum).

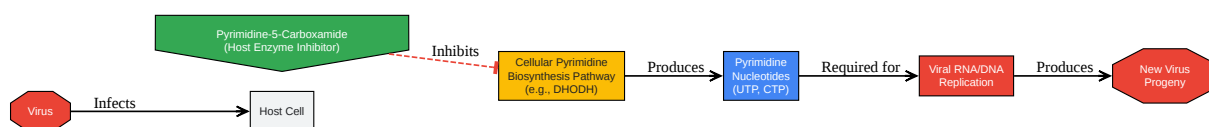
Procedure:

- **Compound Plating:** Add 100 μ L of sterile CAMHB to all wells. Add 100 μ L of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.
- **Serial Dilution:** Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate. Discard the final 100 μ L from the last column. This creates a gradient of compound concentrations.
- **Inoculation:** Add 10 μ L of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well is ~ 110 μ L.
- **Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- **Reading Results:** The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).

Antiviral Activity

Pyrimidine derivatives are well-established antiviral agents.[16][17] Pyrimidine-5-carboxamides contribute to this legacy, with novel thioglycoside analogs showing activity against viruses such as SARS-CoV-2 and Avian Influenza H5N1.[18] One powerful, broad-spectrum antiviral strategy is to target host-cell enzymes that the virus requires for replication. By inhibiting cellular pyrimidine biosynthesis, it is possible to starve the virus of the necessary building blocks for its genetic material.[19] This approach has the advantage of being less susceptible to the development of viral resistance.[19]

Logical Diagram: Host-Targeted Antiviral Strategy



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Caption: Inhibition of host pyrimidine biosynthesis as a broad-spectrum antiviral strategy.

Chapter 4: Activity in Metabolic and Other Diseases

Nicotinamide N-methyltransferase (NNMT) Inhibition

NNMT is an enzyme that has been linked to metabolic diseases, including type 2 diabetes and obesity.[20] Increased NNMT activity is correlated with insulin resistance. Pyrimidine-5-carboxamide compounds have been identified as novel inhibitors of NNMT.[20] By blocking this enzyme, these compounds have the potential to reverse insulin resistance and protect against diet-induced obesity, validating NNMT as a therapeutic target for metabolic disorders.[20]

Conclusion and Future Outlook

The pyrimidine-5-carboxamide scaffold represents a highly successful and versatile core in modern drug discovery. Its defining feature—the 5-carboxamide group—provides a critical anchor point for high-affinity interactions with a multitude of biological targets. This has enabled the development of potent and selective compounds with diverse therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. The continued exploration of structure-activity relationships and the application of this privileged motif to new biological targets promise to yield the next generation of innovative medicines. This guide serves as a foundational resource for scientists dedicated to harnessing the full potential of this remarkable chemical scaffold.

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